4-(Piperidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
4-(Piperidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline is an organic compound that features a piperidine ring attached to an aniline moiety, with a trifluoroethoxy group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-chloro-3-(2,2,2-trifluoroethoxy)aniline with piperidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Piperidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)aniline: Lacks the trifluoroethoxy group, which may result in different chemical and biological properties.
3-(2,2,2-Trifluoroethoxy)aniline:
4-(Morpholin-4-yl)-3-(2,2,2-trifluoroethoxy)aniline: Contains a morpholine ring instead of a piperidine ring, which can influence its chemical behavior and biological activity.
Uniqueness
4-(Piperidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline is unique due to the combination of the piperidine ring and the trifluoroethoxy group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17F3N2O |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
4-piperidin-1-yl-3-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)9-19-12-8-10(17)4-5-11(12)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9,17H2 |
InChI Key |
LKVIOJROPRJCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)OCC(F)(F)F |
Origin of Product |
United States |
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